1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine
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Overview
Description
1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O. It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a hydrazine moiety attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 4-fluoro-2-(hydroxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The hydrazine moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-formylphenylhydrazine or 4-fluoro-2-carboxyphenylhydrazine.
Reduction: Formation of 1-(4-fluoro-2-(hydroxymethyl)phenyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-(hydroxymethyl)phenyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.
4-Fluoro-2-(hydroxymethyl)benzaldehyde: Precursor in the synthesis of the hydrazine derivative.
4-Fluoro-2-(hydroxymethyl)benzoic acid: Oxidation product of the hydroxymethyl group.
Uniqueness
1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine is unique due to the presence of both a fluorine atom and a hydrazine moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9FN2O |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(5-fluoro-2-hydrazinylphenyl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-1-2-7(10-9)5(3-6)4-11/h1-3,10-11H,4,9H2 |
InChI Key |
KPNXADIRPRTRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)NN |
Origin of Product |
United States |
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